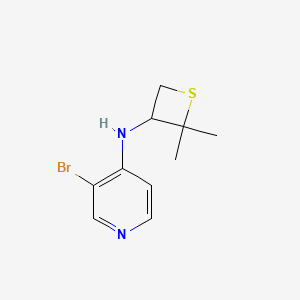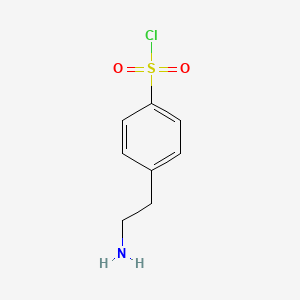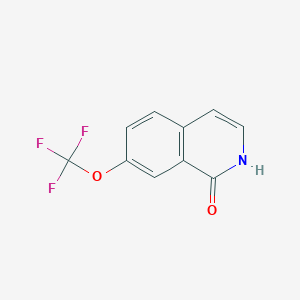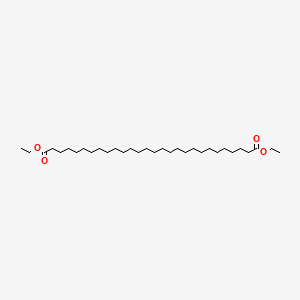
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine is a heterocyclic organic compound that features a bromine atom, a pyridine ring, and a thietane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine typically involves multiple steps, starting with the preparation of the pyridine ring and the thietane ring separately, followed by their coupling. One common method involves the bromination of pyridin-4-amine to introduce the bromine atom at the 3-position. The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor. The final step involves coupling the brominated pyridine with the thietane ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation and Reduction Reactions: Products include oxides and reduced amines.
Coupling Reactions: Products include biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the thietane ring can play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-(2,3-dimethylbutan-2-yl)aniline: Similar in structure but with different substituents on the nitrogen atom.
N-(2-methylpentan-2-yl)pyridin-3-amine: Similar pyridine ring but different alkyl substituents.
Uniqueness
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H13BrN2S |
|---|---|
Poids moléculaire |
273.19 g/mol |
Nom IUPAC |
3-bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine |
InChI |
InChI=1S/C10H13BrN2S/c1-10(2)9(6-14-10)13-8-3-4-12-5-7(8)11/h3-5,9H,6H2,1-2H3,(H,12,13) |
Clé InChI |
AUQQIUKXOAFSJT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CS1)NC2=C(C=NC=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)
![4-Hydroxybenzo[h]quinolin-2(1H)-one](/img/structure/B12960829.png)
![tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960835.png)

![3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B12960839.png)





![tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12960860.png)

![4,7-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B12960866.png)

